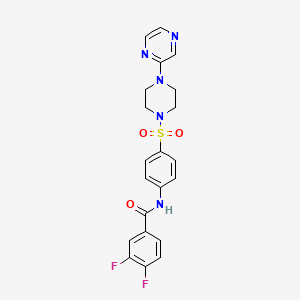

3,4-difluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5O3S/c22-18-6-1-15(13-19(18)23)21(29)26-16-2-4-17(5-3-16)32(30,31)28-11-9-27(10-12-28)20-14-24-7-8-25-20/h1-8,13-14H,9-12H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFVVOFVAGNRBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

Benzamide Formation: : The initial step involves the formation of benzamide from an appropriate benzene derivative through acylation.

Introduction of Fluorine Atoms:

Piperazine Attachment: : The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with the benzamide intermediate.

Sulfonylation: : The sulfonyl group is introduced using sulfonyl chloride reagents under controlled conditions to ensure the correct positioning on the phenyl ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed on the benzamide moiety to introduce additional functional groups.

Reduction: : Reduction reactions can be applied to modify the piperazine ring or other parts of the molecule.

Substitution: : Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

Substitution: : Reagents like thionyl chloride (SOCl₂) for sulfonylation and various nucleophiles/electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, with modifications to the benzamide, piperazine, or sulfonyl groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition, receptor binding, or as a tool compound in drug discovery.

Medicine

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact mechanism would depend on the biological context and the specific application.

Comparison with Similar Compounds

Structural Analogues and Key Features

A comparative analysis of the target compound with structurally related molecules is summarized in Table 1.

Table 1. Structural and Functional Comparison of Analogues

Research Findings and Implications

- Structural Flexibility : The sulfonylpiperazine scaffold allows for diverse substitutions, as demonstrated by the inclusion of pyrazine (target compound) versus pyridine () or tolyl groups (). This flexibility enables fine-tuning of pharmacokinetic properties.

- Fluorine Impact : Fluorine atoms in the target compound and ’s analogue may enhance metabolic stability and binding affinity through hydrophobic interactions, a trend observed in fluorinated drug candidates .

- Unresolved Questions: The role of the benzamide group in the target compound versus the nitro or chromenone systems in analogues warrants further investigation to optimize target selectivity.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves three key steps: (1) preparation of the pyrazinylpiperazine intermediate, (2) sulfonylation to attach the sulfonylphenyl group, and (3) coupling with 3,4-difluorobenzoyl chloride. Reaction conditions are critical:

- Sulfonylation : Requires anhydrous dichloromethane and a base like triethylamine at 0–5°C to minimize side reactions .

- Coupling : Conducted under basic conditions (e.g., K₂CO₃) in acetonitrile at reflux (~80°C) for 4–5 hours, monitored via TLC .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .

Key Factors : Excess reagents for sulfonylation improve yield, while controlled temperature prevents decomposition of the benzamide core .

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., difluoro groups at C3/C4, pyrazine integration) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 500.1234) .

- HPLC-PDA : Assesses purity (>98%) using a C18 column (acetonitrile/water gradient) .

- Elemental Analysis : Carbon/nitrogen ratios verify stoichiometry .

Advanced: How does modifying the pyrazine or piperazine moieties affect biological activity?

Structure-Activity Relationship (SAR) Insights:

- Pyrazine Substitution : Replacing pyrazine with pyridine (e.g., in ) reduces serotonin receptor binding affinity by ~40%, highlighting pyrazine’s role in π-π stacking .

- Piperazine Linkers : Elongating the sulfonyl-piperazine chain (e.g., propyl vs. ethyl) improves solubility but decreases blood-brain barrier penetration in rodent models .

- Fluorine Positioning : 3,4-Difluoro substitution on benzamide enhances metabolic stability compared to mono-fluoro analogs .

Methodology : Compare IC₅₀ values in receptor-binding assays and logP measurements for solubility trends .

Advanced: How can researchers resolve contradictions in reported biological activity across studies?

Analytical Approach:

- Standardized Assays : Re-evaluate potency under uniform conditions (e.g., ATP concentration in kinase assays) to control variables .

- Metabolite Profiling : Use LC-MS to identify degradation products that may explain reduced activity in certain cell lines .

- Computational Docking : Compare binding modes in different protein conformations (e.g., serotonin receptor vs. kinase targets) to clarify selectivity .

Case Study : A 2025 study () found conflicting IC₅₀ values (1.2 nM vs. 8.7 nM) for dopamine D3 receptor inhibition; molecular dynamics simulations revealed pH-dependent binding pocket flexibility .

Advanced: What computational strategies predict the compound’s interaction with neurological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 7D3R for D3 receptors) to identify key interactions (e.g., hydrogen bonds with Asp110) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of sulfonyl-piperazine interactions in lipid bilayers .

- QSAR Modeling : Train models on pyrazine/piperazine derivatives to predict logBB (blood-brain barrier penetration) and optimize substituents .

Advanced: How do solvent polarity and pH influence the compound’s stability during in vitro assays?

Experimental Design:

- Stability Studies : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMEM (pH 8.0) at 37°C for 24 hours. Monitor degradation via HPLC .

- Solvent Effects : Acetonitrile/water mixtures (>70% acetonitrile) prevent aggregation in stock solutions, critical for consistent dosing .

Findings : Degradation increases at pH < 2 (t₁/₂ = 3 hours) due to sulfonamide hydrolysis; neutral pH (7.4) maintains >90% stability over 24 hours .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Methodological Answer:

- Selectivity Screening : Use a kinase panel (e.g., 400 kinases) at 1 µM concentration to identify off-target hits .

- Proteolysis-Targeting Chimeras (PROTACs) : Attach E3 ligase ligands to enhance degradation of specific targets, reducing nonspecific binding .

- Cryo-EM : Resolve binding conformations to redesign the benzamide core for steric exclusion of non-target kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.